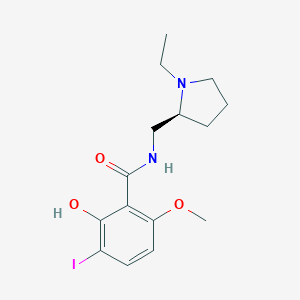

Iolopride

Overview

Description

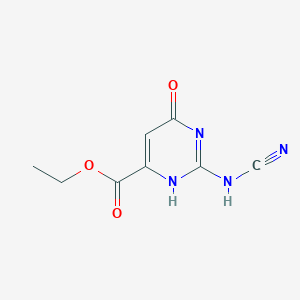

Synthesis Analysis

Iolopride's synthesis involves complex chemical processes. Studies have explored various synthetic pathways and chemical reactions to develop and optimize its production. For example, the work by Gros et al. (2014) discusses the degradation of similar compounds, which can inform the synthesis of this compound (Gros et al., 2014).

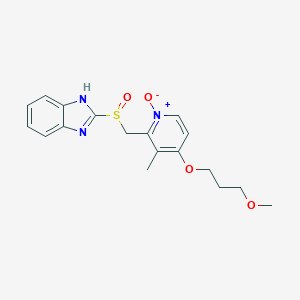

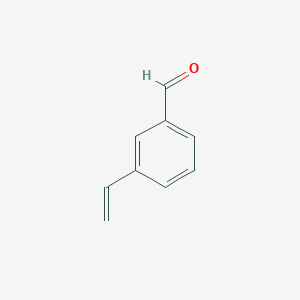

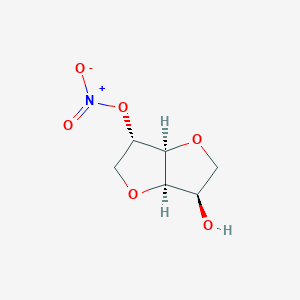

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific functional groups and molecular geometry. This structure determines its reactivity and interactions with other molecules. The study by Kessler et al. (1991) provides insights into the molecular structure of related compounds (Kessler et al., 1991).

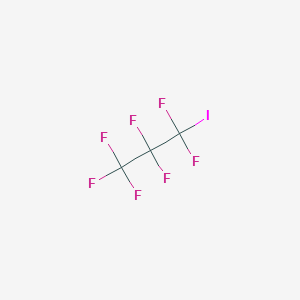

Chemical Reactions and Properties

This compound's chemical behavior includes its reactions under various conditions and with different chemicals. The study by Zhdankin and Stang (2008) discusses the properties of polyvalent iodine compounds, which can be relevant to understanding this compound's reactivity (Zhdankin & Stang, 2008).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and density, are crucial for understanding this compound's behavior in different environments. Kessler et al. (1991) provide relevant information on the physical properties of structurally similar compounds (Kessler et al., 1991).

Chemical Properties Analysis

This compound's chemical properties, like pH, reactivity, and stability, are essential for its practical applications. The study by Gros et al. (2014) discusses the chemical properties and degradation products of related compounds, offering insights into this compound's chemical behavior (Gros et al., 2014).

Scientific Research Applications

Iodinated oil was used in Peru to prevent and treat iodine deficiency, leading to the virtual elimination of the deficiency by 1995 (Pretell, 2017).

Research on pilocarpine-induced ciliary muscle contraction, which is relevant for understanding intraocular lens (IOL) movement in the eye, indicates that pilocarpine may overestimate IOL movement compared to a monocular near-driven stimulus. This finding is significant for evaluating the potential of accommodating IOLs (Kriechbaum et al., 2005).

Internet of Things (IoT) applications, notably in healthcare, have been instrumental in identifying symptoms, providing better treatment, and reducing healthcare costs, especially during the COVID-19 pandemic (Singh et al., 2020).

Topical nipradilol, a medication with both beta-blocking and alpha-blocking activities, has been studied for its effects on intraocular pressure and aqueous dynamics in humans (Kanno et al., 2000).

In a long-term study, nipradilol demonstrated ocular hypotensive effects and clinical safety, confirming its efficacy and safety equivalent to timolol in treating eye conditions like glaucoma and ocular hypertension (Kanno et al., 2006).

Mechanism of Action

Target of Action

Iolopride, also known as Iodobenzamide or IBZM, primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, reward, and cognition.

Mode of Action

This compound acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to these receptors, blocking them and inhibiting their function . This blockage can lead to changes in the transmission of signals in the brain and influence various bodily functions.

Biochemical Pathways

By acting on the receptors of these neurotransmitters, this compound can influence these pathways and their downstream effects .

Pharmacokinetics

After administration, this compound binds to blood proteins for more than 75%. The uptake in the brain after 2 hours is about 4% of the injected dose . Elimination of the injected radioactivity proceeds via excretion in the urine and the feces .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. As an antagonist of dopamine D2 and serotonin 5-HT2A receptors, this compound can influence a variety of physiological functions, from mood and cognition to motor control . In the context of its use as a diagnostic tool in nuclear medicine, this compound can help visualize the distribution and density of dopamine receptors in the brain .

properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANPFCFJURGKAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144235 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84226-06-2 | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(2S)-1-Ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5D4ZN1JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

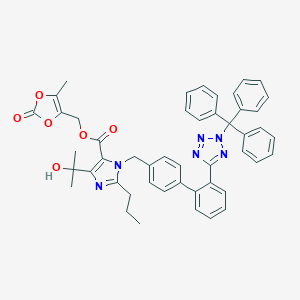

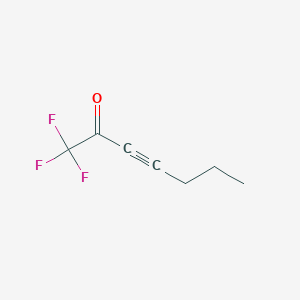

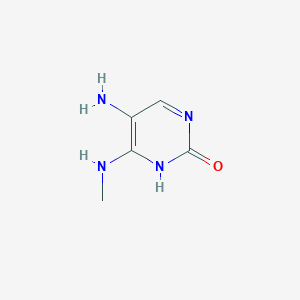

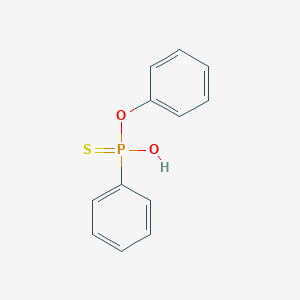

Feasible Synthetic Routes

Q & A

Q1: How does Iolopride help differentiate between Parkinson's disease and other Parkinsonian syndromes?

A1: this compound (specifically, its Iodine-123 radiolabeled form, 123I-Iolopride or 123I-IBZM) binds to dopamine D2 receptors, which are primarily found in the brain's basal ganglia, a region crucial for motor control. In Parkinson's disease, these receptors are progressively lost. [, , ]

Q2: How reliable is this compound SPECT in diagnosing Parkinsonian syndromes?

A2: While this compound SPECT demonstrates promise in differentiating Parkinsonian syndromes, research suggests limitations in its diagnostic accuracy. One study found a sensitivity of 68.4% and specificity of 57.1% for differentiating Parkinson's disease from atypical Parkinsonisms using this compound SPECT. This indicates a potential for both false-positive and false-negative results.

Q3: Can variations in imaging equipment affect this compound SPECT results?

A3: Yes, variations in gamma camera systems and image reconstruction methods can influence the measured this compound uptake ratios. This discrepancy could potentially complicate comparisons and data pooling from multicenter studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)